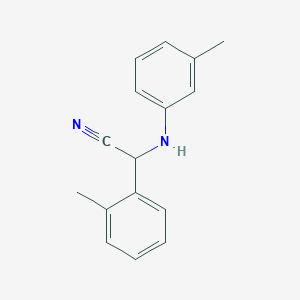










|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1.[C:9]1([CH3:17])[C:10]([CH:15]=O)=[CH:11][CH:12]=[CH:13][CH:14]=1.[C:18](#[N:20])C.C[Si](C#N)(C)C>C1(C)C=CC=CC=1>[C:9]1([CH3:17])[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH:15]([NH:1][C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1)[C:18]#[N:20]
|


|
Name
|
|
|
Quantity
|
365 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(=CC=C1)C
|
|
Name
|
|
|
Quantity
|
391 mg
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)C=O)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
480 μL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|


|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stirring bar
|
|
Type
|
STIRRING
|
|
Details
|
the solution stirred at room temperature for 23 h
|
|
Duration
|
23 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched
|
|
Type
|
ADDITION
|
|
Details
|
by adding 5.5 mL
|
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product (50% dichloromethane/hexanes, Rf=0.025)
|
|
Type
|
WAIT
|
|
Details
|
to sit for several hours
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=C(C=CC=C1)C(C#N)NC=1C=C(C=CC1)C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 531 mg | |
| YIELD: PERCENTYIELD | 68.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |